4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid
Description
This compound features a benzoic acid core substituted at the 4-position with a propenamido linker bearing a cyano group (‑CN) and a 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl moiety. The structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
4-[[2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O3/c26-14-19(24(31)28-21-10-8-17(9-11-21)25(32)33)13-20-16-30(22-6-2-1-3-7-22)29-23(20)18-5-4-12-27-15-18/h1-13,15-16H,(H,28,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYOCSBKVMXTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological properties. The structure includes a cyano group, a pyrazole ring, and an enamido linkage, which are known to influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrazoles, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrazolone derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-Cancer Activity
Several studies have explored the anti-cancer properties of pyrazole derivatives. For instance, compounds with structural similarities to the target molecule have demonstrated cytotoxic effects against human colon cancer and leukemia cells. One such derivative was reported to have an IC50 value indicating sub-micromolar activity against cancer cell lines .
Table 1: Summary of Anti-Cancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| NPD-0227 | Colon Cancer | 0.5 | |
| Pyrazolone A | Leukemia | 0.8 | |
| Pyrazolone B | Melanoma | 1.2 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain in various conditions .
Table 2: Inhibition of COX Enzymes
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| 4-{...} benzoic acid | 75% (COX-1) | |
| Pyrazolone Derivative C | 80% (COX-2) |
The biological activities of the compound are primarily mediated through its interaction with specific enzymes and receptors involved in disease pathways. For instance, the anti-cancer effects may be linked to apoptosis induction in cancer cells, while anti-inflammatory actions may result from the modulation of inflammatory cytokine release.
Case Studies
- Chagas Disease Treatment : A study investigated the efficacy of similar compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that modifications in the pyrazole structure could enhance inhibitory activity against this parasite, suggesting potential therapeutic applications .
- Toxicity Assessment : In evaluating the safety profile of these compounds, it was noted that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity towards normal human cells. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic candidates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazole-Pyridine Region
*Calculated based on analogs in evidence.
Variations in the Aromatic/Electron-Donating Substituents
Key Research Findings and Implications
Electronic Effects: Pyridine in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets compared to ethoxyphenyl or benzyl analogs .
Solubility and Bioavailability: Benzoic acid derivatives generally exhibit higher aqueous solubility (via ionization) than non-carboxylic acid analogs (e.g., (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid) . Phenoxy or benzyl substituents (e.g., in 2-[2-cyano-3-(3-phenoxyphenyl)...]) increase logP values, favoring membrane permeability but risking off-target binding .
Synthetic Considerations :
- Purity levels for analogs in the evidence range from 95% (e.g., C17H13N3O2 in ), suggesting standard purification challenges for such complex structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
